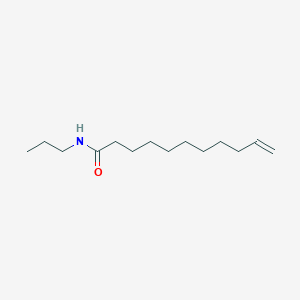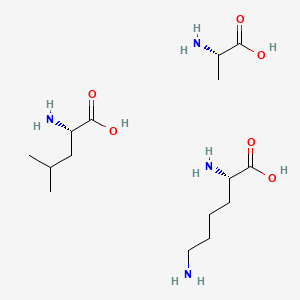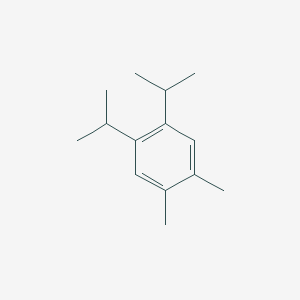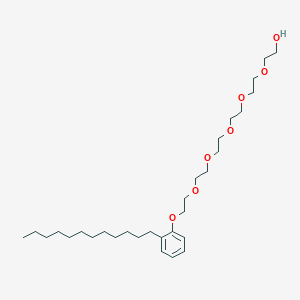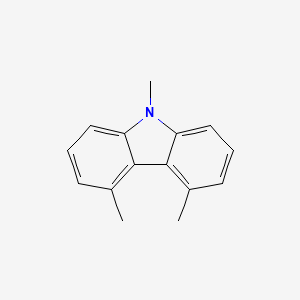
5,9,13-Trimethyl-2-(propan-2-yl)cyclotetradecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,9,13-Trimethyl-2-(propan-2-yl)cyclotetradecan-1-one is a chemical compound known for its unique structure and properties It belongs to a class of organic compounds characterized by a cyclotetradecane ring with various substituents, including methyl and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,9,13-Trimethyl-2-(propan-2-yl)cyclotetradecan-1-one typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes include:
Aldol Condensation: This reaction involves the condensation of aldehydes or ketones with a base catalyst to form β-hydroxy ketones, which can be further dehydrated to form α,β-unsaturated ketones.
Cyclization Reactions: The formation of the cyclotetradecane ring can be achieved through intramolecular cyclization reactions, often using strong acids or bases as catalysts.
Substitution Reactions: Introduction of methyl and isopropyl groups can be accomplished through nucleophilic substitution reactions, where appropriate alkyl halides are used as reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. Key steps include:
Catalytic Hydrogenation: This step is used to reduce unsaturated intermediates to saturated compounds.
Purification: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5,9,13-Trimethyl-2-(propan-2-yl)cyclotetradecan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Strong acids or bases for cyclization, metal catalysts for hydrogenation.
Major Products Formed
Alcohols: Formed through reduction of the ketone group.
Carboxylic Acids: Formed through oxidation of the compound.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
5,9,13-Trimethyl-2-(propan-2-yl)cyclotetradecan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,9,13-Trimethyl-2-(propan-2-yl)cyclotetradecan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
Altering Cellular Processes: Affecting cellular metabolism, proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
5,9,13-Trimethyl-2-(propan-2-yl)cyclotetradeca-2,4,8,12-tetraen-1-ol: A related compound with a similar structure but different functional groups.
N,2,3-trimethyl-2-(propan-2-yl)butanamide: Another compound with similar substituents but a different core structure.
Uniqueness
5,9,13-Trimethyl-2-(propan-2-yl)cyclotetradecan-1-one is unique due to its specific arrangement of methyl and isopropyl groups on the cyclotetradecane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications and research purposes.
Properties
CAS No. |
41436-99-1 |
|---|---|
Molecular Formula |
C20H38O |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
5,9,13-trimethyl-2-propan-2-ylcyclotetradecan-1-one |
InChI |
InChI=1S/C20H38O/c1-15(2)19-13-12-17(4)10-6-8-16(3)9-7-11-18(5)14-20(19)21/h15-19H,6-14H2,1-5H3 |
InChI Key |
FKDHEQAQZBXRJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(CCC(C(=O)CC(CCC1)C)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{2-Hydroxy-4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14658824.png)
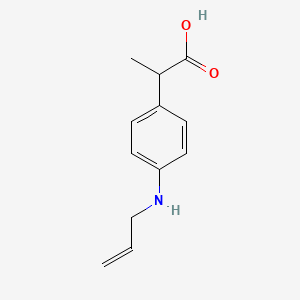
![Ethyl {cyano[2-(3-nitrophenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14658830.png)
